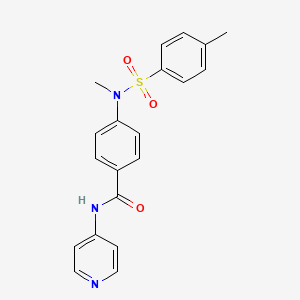
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide
Vue d'ensemble
Description
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide, also known as MS023, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide binds to the bromodomain of BET proteins and inhibits their ability to recognize acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by BET proteins, including genes involved in cancer cell growth, inflammation, and cardiovascular disease.
Biochemical and Physiological Effects:
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to induce cell cycle arrest and apoptosis. In inflammation, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In cardiovascular disease, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide is its specificity for BET proteins, which allows for the selective inhibition of gene expression regulated by BET proteins. However, one limitation of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide is its relatively low potency compared to other BET inhibitors, such as JQ1.
Orientations Futures
For 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide include the development of more potent analogs and the evaluation of its efficacy in various disease models. The combination of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide with other drugs may also be explored to enhance its therapeutic potential. Additionally, the role of BET proteins in other diseases, such as neurodegenerative diseases, may be investigated using 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide as a tool.
Applications De Recherche Scientifique
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to inhibit the binding of BET proteins to acetylated histones and regulate gene expression. 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been used in various scientific research applications, including cancer research, inflammation research, and cardiovascular disease research. In cancer research, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. In inflammation research, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cardiovascular disease research, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the development of atherosclerosis in mice.
Propriétés
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-3-9-19(10-4-15)27(25,26)23(2)18-7-5-16(6-8-18)20(24)22-17-11-13-21-14-12-17/h3-14H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQKESVSORSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



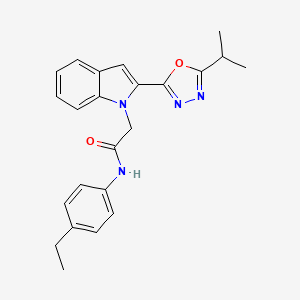
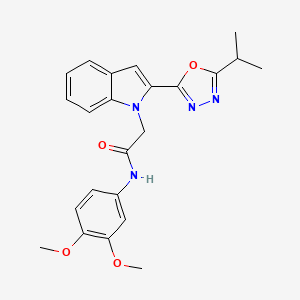
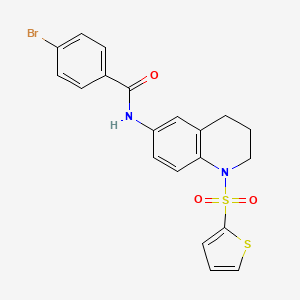

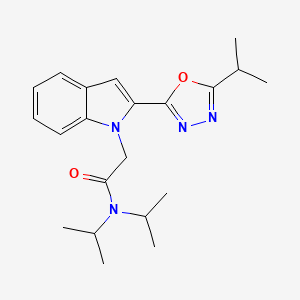


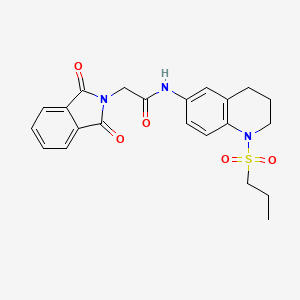
![4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312974.png)
![4-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312981.png)
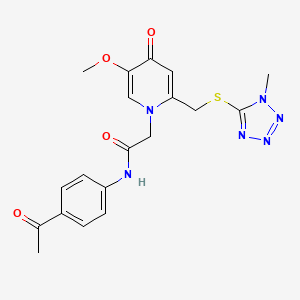
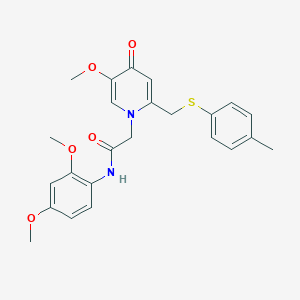

![2-Ethyl-5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3313018.png)